molecular formula C9H15NO3 B1283497 1-Isobutyrylproline CAS No. 23500-16-5

1-Isobutyrylproline

Cat. No. B1283497
CAS RN: 23500-16-5
M. Wt: 185.22 g/mol
InChI Key: WKQUFVTUGGLNNO-UHFFFAOYSA-N
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Description

1-Isobutyrylproline is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biological activities. For instance, the regulation of lactate dehydrogenase by isoproterenol and dibutyryl cAMP is explored in the context of rat C6 glioma cells . Additionally, the synthesis of a compound with an isobutyryl group, 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine, is detailed, which could offer insights into the chemical properties and synthesis methods that might be applicable to 1-Isobutyrylproline .

Synthesis Analysis

The synthesis of carbon-14 and deuterium-labeled 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine is described, which provides a potential pathway for labeling similar compounds like 1-Isobutyrylproline. The carbon-14 labeled compound was obtained with a high yield from isobutyric acid-1-14C sodium salt, indicating that labeled isobutyric acid could be a starting material for the synthesis of labeled 1-Isobutyrylproline .

Molecular Structure Analysis

While the molecular structure of 1-Isobutyrylproline is not analyzed in the papers, the structure of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine is synthesized and studied. The deuterium-labeled version of this compound was synthesized from pyridine-d5, suggesting that deuterium labeling can be used to study the molecular structure and metabolism of such compounds .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 1-Isobutyrylproline. However, the induction of lactate dehydrogenase by isoproterenol and dibutyryl cAMP, which are structurally related to isobutyryl groups, suggests that 1-Isobutyrylproline could potentially be involved in similar biochemical pathways or have a role in the regulation of enzyme activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isobutyrylproline are not discussed in the provided papers. However, the synthesis and labeling of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine provide some insight into the properties of compounds with isobutyryl groups. The specific activity and yield of the carbon-14 labeled compound, as well as the stability of the deuterium label during gas chromatography-mass spectrometry (GC-MS), could be indicative of the stability and reactivity of the isobutyryl group in various conditions .

Scientific Research Applications

Bioengineering Applications

1-Isobutyrylproline and related compounds have found applications in bioengineering, particularly using polymers like poly(N-isopropyl acrylamide) (pNIPAM). These are utilized for nondestructive release of biological cells and proteins, aiding in studies related to the extracellular matrix, cell sheet engineering, tissue transplantation, tumor-like spheroid formation, and manipulation of individual cells (Cooperstein & Canavan, 2010).

Polymer Synthesis

1-Isobutyrylproline derivatives have been used in the controlled synthesis of water-soluble and thermoresponsive polymers. This is achieved through the polymerization of acrylamides containing proline and hydroxyproline moiety by reversible addition-fragmentation chain transfer (RAFT) processes. Such polymers are significant for creating amino acid-based materials with specific properties (Mori, Kato, Matsuyama, & Endo, 2008).

Medical Applications

In the medical field, cyanoacrylate derivatives, closely related to 1-Isobutyrylproline, have been utilized for various purposes. They've been used in embolization procedures for renal cell carcinomas, acting as an efficient and lasting embolization material (Carmignani, Belgrano, Puppo, & Giuliani, 1978). Isobutyl cyanoacrylate has also found use as a skin adhesive and in treating refractory corneal ulcers, highlighting its versatility in medical procedures (Hale, 1970; Bromberg, 2002)(Bromberg, 2002).

Proteome Research

In proteomics, isobutyl-proline immonium ion reporter structures have been developed for isobaric labeling mass tags. This allows simultaneous proteome-wide measurements across multiple samples, significantly enhancing the depth and breadth of proteomic analysis (Li et al., 2020).

properties

IUPAC Name

1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUFVTUGGLNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyrylproline

CAS RN

23500-16-5
Record name 1-(2-Methyl-1-oxopropyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23500-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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